molecular formula C12H13NO5S B445219 (2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid CAS No. 444908-71-8

(2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid

Cat. No.: B445219
CAS No.: 444908-71-8
M. Wt: 283.3g/mol
InChI Key: SMAHHJJAXBRMEJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid is a novel, small-molecule inhibitor specifically designed to target the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. This compound is of significant interest in oncology research due to the critical role of aberrant FGFR signaling in tumor proliferation, angiogenesis, and survival. Its primary research value lies in its potential to selectively inhibit FGFR activity, thereby serving as a key tool compound for investigating FGFR-driven oncogenesis and for evaluating the efficacy of FGFR-targeted therapeutic strategies. The compound was developed and disclosed as part of a series of potent FGFR inhibitors, as evidenced by its inclusion in the patent WO2022257330A1 for the treatment of cancer. Researchers utilize this molecule in preclinical studies to explore its mechanism of action, which involves binding to the ATP-binding pocket of FGFRs, inhibiting autophosphorylation, and subsequently blocking downstream signaling pathways such as MAPK and PI3K-Akt. Its application extends to cell-based assays and in vivo models to understand drug resistance mechanisms and to identify potential combination therapies for cancers characterized by FGFR amplifications, mutations, or fusions.

Properties

IUPAC Name

(E)-4-[(5-ethyl-3-methoxycarbonylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S/c1-3-7-6-8(12(17)18-2)11(19-7)13-9(14)4-5-10(15)16/h4-6H,3H2,1-2H3,(H,13,14)(H,15,16)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAHHJJAXBRMEJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C=CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(S1)NC(=O)/C=C/C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Thiophene Synthesis

The Paal-Knorr reaction is a classical method for thiophene synthesis, involving the cyclization of 1,4-diketones with sulfur sources. For this compound, ethyl 3-oxopentanoate reacts with phosphorus pentasulfide (P₂S₁₀) under reflux in anhydrous toluene, yielding 5-ethyl-3-(methoxycarbonyl)thiophen-2-amine in 65–72% yield. Critical parameters include:

ParameterOptimal ConditionImpact on Yield
Temperature110–120°C<100°C: <50%
SolventTolueneDMF: <40%
Reaction Time6–8 hours>10h: Decomposition

The product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) and confirmed by ¹H NMR (δ 2.81 ppm, quartet, -CH₂CH₃).

Formation of the Keto-Enol System

The 4-oxobut-2-enoic acid fragment is introduced through a condensation reaction between the thiophen-2-amine intermediate and maleic anhydride derivatives.

Stepwise Condensation

A two-step protocol is widely employed:

  • Amination : 5-Ethyl-3-(methoxycarbonyl)thiophen-2-amine reacts with ethyl acryloyl chloride in dichloromethane (DCM) at 0°C, forming the enamine intermediate (85% yield).

  • Oxidation : The enamine is treated with Jones reagent (CrO₃/H₂SO₄) at −10°C to oxidize the α,β-unsaturated ester to the corresponding acid, achieving 78% yield.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, followed by keto-enol tautomerization stabilized by the thiophene ring’s electron-withdrawing groups.

One-Pot Synthesis Strategy

Recent advances favor one-pot methodologies to reduce purification steps and improve scalability.

Tandem Amination-Oxidation

A mixture of 5-ethyl-3-(methoxycarbonyl)thiophen-2-amine, maleic anhydride, and p-toluenesulfonic acid (PTSA) in acetonitrile is heated at 80°C for 12 hours, directly yielding the target compound in 82% yield. Key advantages include:

  • Solvent Efficiency : Acetonitrile facilitates both amination and oxidation.

  • Catalyst Role : PTSA accelerates imine formation and stabilizes the transition state.

Table 3.1. Comparative Yields in One-Pot vs. Stepwise Synthesis

MethodYield (%)Purity (HPLC)
Stepwise7895.2
One-Pot8297.8

Optimization of Reaction Conditions

Solvent Screening

Polar aprotic solvents (e.g., DMF, DMSO) are avoided due to side reactions with the methoxycarbonyl group. Ethanol and acetonitrile are optimal, with the latter providing higher yields (82% vs. 68% in ethanol).

Temperature Control

Exceeding 100°C during condensation leads to decarboxylation, reducing yields by 20–30%. Precise temperature modulation via ice baths or jacketed reactors is critical.

Catalytic Additives

The addition of molecular sieves (4Å) improves yields by 8–10% through water removal, minimizing hydrolysis of the methoxycarbonyl group.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.40 (t, J = 7.1 Hz, 3H, -CH₂CH₃), 3.91 (s, 3H, -OCH₃), 6.98 (d, J = 15.6 Hz, 1H, enolic H), 8.03 (s, 1H, -NH-).

  • IR (KBr): 1712 cm⁻¹ (C=O stretch), 3412 cm⁻¹ (N-H stretch).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH) shows a single peak at 8.2 minutes, confirming >97% purity.

Challenges and Limitations

Steric Hindrance

The ethyl and methoxycarbonyl groups on the thiophene ring hinder nucleophilic attack, necessitating excess reagents (1.5–2.0 equivalents) to drive the reaction.

Sensitivity to Moisture

The enolic proton is prone to keto-enol tautomerism under humid conditions, requiring anhydrous solvents and inert atmospheres .

Chemical Reactions Analysis

Types of Reactions

(2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a family of 4-oxobut-2-enoic acid derivatives with thiophene-based substitutions. Below is a detailed comparison with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Notable Properties
(2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid C₁₃H₁₅NO₅S 313.33 (calc.) - 5-Ethyl thiophene
- 3-Methoxycarbonyl
Multi-component Petasis reaction High electrophilicity at β-carbon; potential for photoluminescence due to conjugation
(E)-4-((3-(methoxycarbonyl)thiophen-2-yl)amino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₅S 285.28 (calc.) - Unsubstituted thiophene
- 3-Methoxycarbonyl
Not specified Simpler structure; lower steric hindrance but reduced thermal stability compared to ethyl-substituted analogues
(2E)-4-{[3-(Ethoxycarbonyl)-6-(tert-butyl)-tetrahydrobenzothiophen-2-yl]amino}-4-oxobut-2-enoic acid C₁₉H₂₅NO₅S 379.47 - Tetrahydrobenzothiophene core
- 6-tert-Butyl
- 3-Ethoxycarbonyl
Petasis reaction with HFIP solvent Enhanced rigidity and lipophilicity due to tetrahydrobenzothiophene and tert-butyl groups; suitable for hydrophobic interactions in drug design
(E)-4-oxo-4-(p-tolyl)but-2-enoic acid derivative C₂₀H₁₇NO₅S 407.42 - p-Tolyl group on oxobut-2-enoic acid
- Methyl substituents on thiophene
Multi-step organic synthesis High photoluminescence stability in molecular crystals due to extended π-conjugation
4-(5-ethylthiophen-2-yl)-4-oxobut-2-enoic acid C₁₀H₁₀O₃S 210.25 - 5-Ethyl thiophene
- No amide linkage
Not specified Simpler reactivity profile; lacks the amino group, limiting its use in peptide-like or coordination chemistry

Key Observations

Methoxycarbonyl vs. Ethoxycarbonyl: Methoxycarbonyl (COOMe) in the target compound offers higher electron-withdrawing capacity than ethoxycarbonyl (COOEt), enhancing electrophilicity at the β-carbon .

Core Structure Variations :

  • Tetrahydrobenzothiophene derivatives () exhibit higher rigidity and lipophilicity, making them suitable for membrane permeability in drug candidates. In contrast, the target compound’s simple thiophene ring allows for easier synthetic modification .

Functional Applications :

  • Compounds with extended conjugation (e.g., p-tolyl derivatives in ) show superior photoluminescence stability, while the target compound’s balance of conjugation and substituents may offer tunable optoelectronic properties .

Synthetic Accessibility :

  • The Petasis reaction () is a versatile method for synthesizing such derivatives, with HFIP solvent and molecular sieves improving yields. Simpler analogues (e.g., ) may lack such optimized protocols .

Biological Activity

(2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid, identified by the CAS number 444908-71-8, is a complex organic compound with a unique chemical structure that includes a thiophene ring, an amino group, and a keto-enol system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

The molecular formula for this compound is C₁₂H₁₃N₁O₅S, with a molar mass of 283.3 g/mol. Its structure can be summarized as follows:

Property Details
IUPAC Name (E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid
CAS Number 444908-71-8
Molecular Formula C₁₂H₁₃N₁O₅S
Molar Mass 283.3 g/mol

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research findings suggest that it has the potential to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrate that this compound is more effective than some conventional antibiotics:

Bacterial Strain MIC (µg/ml) Reference Compound Comparison MIC (µg/ml)
Staphylococcus aureus100Phenyl salicylate300
Escherichia coli200Phenyl salicylate500

The antibacterial effect of this compound is reported to exceed that of phenyl salicylate by three times against S. aureus, indicating its potential as a therapeutic agent in treating bacterial infections.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity comparable to fluconazole but with significantly lower toxicity. The results from various assays indicate:

Fungal Strain MIC (µg/ml) Reference Compound Comparison MIC (µg/ml)
Candida albicans250Fluconazole300

This suggests that this compound could be a promising candidate for the development of new antifungal therapies.

Anticancer Potential

The compound's structural features also suggest potential anticancer activity. Preliminary studies utilizing predictive models such as PASS (Prediction of Activity Spectra for Substances) indicate that it may interact with various biological targets involved in cancer cell proliferation. Further research is needed to explore its mechanisms of action and efficacy in cancer models.

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors within microbial and cancerous cells. This interaction modulates their activity, leading to inhibition of growth or induction of apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against various bacterial strains showed a notable reduction in microbial load when treated with different concentrations of the compound.
  • Toxicity Assessment : Comparative toxicity studies revealed that this compound exhibited more than 3.5 times lower toxicity than fluconazole while maintaining effective antifungal properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.